molecular formula C20H17I2N3O3 B11690290 (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11690290
M. Wt: 601.2 g/mol
InChI Key: DOGSEOOQFSCNJH-VGOFMYFVSA-N
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Description

(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes diiodo and methylamino groups attached to a benzylidene moiety, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include:

    Formation of the Benzylidene Moiety: This involves the reaction of 3,5-diiodo-4-(methylamino)benzaldehyde with an appropriate reagent to form the benzylidene group.

    Pyrimidine Trione Core Formation: The pyrimidine trione core is synthesized through a cyclization reaction involving 3,5-dimethylphenyl and appropriate reagents under controlled conditions.

    Final Coupling: The benzylidene moiety is then coupled with the pyrimidine trione core under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used to study the effects of diiodo and methylamino groups on biological systems. It may serve as a probe for investigating enzyme interactions or cellular pathways.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure could be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The diiodo and methylamino groups may interact with enzymes or receptors, modulating their activity. The pyrimidine trione core could also play a role in binding to specific proteins or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of diiodo and methylamino groups with a pyrimidine trione core. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H17I2N3O3

Molecular Weight

601.2 g/mol

IUPAC Name

(5E)-5-[[3,5-diiodo-4-(methylamino)phenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17I2N3O3/c1-10-4-11(2)6-13(5-10)25-19(27)14(18(26)24-20(25)28)7-12-8-15(21)17(23-3)16(22)9-12/h4-9,23H,1-3H3,(H,24,26,28)/b14-7+

InChI Key

DOGSEOOQFSCNJH-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)NC)I)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)NC)I)C(=O)NC2=O)C

Origin of Product

United States

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